molecular formula C10H16N4 B15174532 N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine CAS No. 1233026-59-9

N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine

Cat. No.: B15174532
CAS No.: 1233026-59-9
M. Wt: 192.26 g/mol
InChI Key: DIPVKVLCSRHYTC-UHFFFAOYSA-N
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Description

N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine: is a chemical compound that belongs to the class of pyrimidin-2-amines It features a pyrimidine ring substituted with an ethyl group and a pyrrolidin-3-yl group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate pyrimidine derivative

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and other oxygen-containing functionalities.

  • Reduction Products: Alcohols, amines, and other reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

  • N-ethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine

  • N-methyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine

  • N-ethyl-4-(piperidin-3-yl)pyrimidin-2-amine

Uniqueness: Compared to these similar compounds, N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine has a distinct structural feature with the pyrrolidin-3-yl group, which can influence its chemical reactivity and biological activity.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1233026-59-9

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-ethyl-4-pyrrolidin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C10H16N4/c1-2-12-10-13-6-4-9(14-10)8-3-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,13,14)

InChI Key

DIPVKVLCSRHYTC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)C2CCNC2

Origin of Product

United States

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